2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group and a naphthyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol typically involves the reaction of 2-naphthaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. One common method is the reduction of 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one
Reduction: this compound
Substitution: Various trifluoromethyl-substituted derivatives
Scientific Research Applications
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The naphthyl group contributes to the compound’s hydrophobic interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one: This compound is the oxidized form of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol and shares similar chemical properties.
Naphthalen-2-ethanol: This compound lacks the trifluoromethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCXWGPOGVAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-50-7 |
Source
|
Record name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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